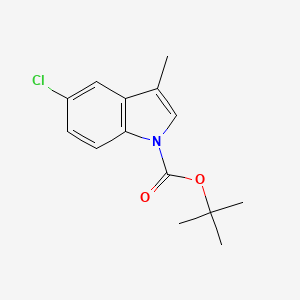
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(3,4-二氢喹啉-1(2H)-基)-4-甲基吡啶-3-基)乙醇是一种复杂的有机化合物,具有喹啉和吡啶部分。
准备方法
合成路线和反应条件
1-(6-(3,4-二氢喹啉-1(2H)-基)-4-甲基吡啶-3-基)乙醇的合成通常涉及多步有机反应。一种常见的方法是从喹啉衍生物开始,通过一系列取代和偶联反应引入吡啶部分。最后一步通常涉及酮或醛中间体的还原以生成乙醇基团。
工业生产方法
该化合物的工业生产可能涉及优化反应条件以最大限度地提高收率和纯度。这包括使用高压反应器、先进的催化剂和连续流系统以确保高效且可扩展的合成。
化学反应分析
反应类型
1-(6-(3,4-二氢喹啉-1(2H)-基)-4-甲基吡啶-3-基)乙醇可以进行各种化学反应,包括:
氧化: 乙醇基团可以被氧化以形成醛或羧酸。
还原: 喹啉和吡啶环可以在特定条件下被还原。
取代: 卤化和其他取代反应可以在芳香环上进行。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用钯碳 (Pd/C) 或氢化铝锂 (LiAlH4) 进行氢化。
取代: 在催化剂存在下,使用溴 (Br2) 或氯 (Cl2) 进行卤化。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,乙醇基团的氧化可以产生 1-(6-(3,4-二氢喹啉-1(2H)-基)-4-甲基吡啶-3-基)乙醛或 1-(6-(3,4-二氢喹啉-1(2H)-基)-4-甲基吡啶-3-基)乙酸。
科学研究应用
1-(6-(3,4-二氢喹啉-1(2H)-基)-4-甲基吡啶-3-基)乙醇有几个科学研究应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其独特的结构特征,被探索为潜在的治疗剂。
工业: 用于开发新材料,并作为染料和颜料合成的前体。
作用机制
1-(6-(3,4-二氢喹啉-1(2H)-基)-4-甲基吡啶-3-基)乙醇的作用机制涉及其与特定分子靶标的相互作用。喹啉和吡啶部分可以与酶或受体结合,调节其活性。这种化合物也可能干扰细胞途径,导致其观察到的生物效应。
相似化合物的比较
类似化合物
3,4-二氢喹啉-1(2H)-酮衍生物: 这些化合物具有相同的喹啉核心,并表现出相似的生物活性。
吡啶衍生物: 具有吡啶环的化合物,具有可比的化学反应性和应用。
独特性
1-(6-(3,4-二氢喹啉-1(2H)-基)-4-甲基吡啶-3-基)乙醇的独特性在于喹啉和吡啶部分在一个分子中的组合。这种结构特征赋予了独特的化学和生物特性,使其成为研究和工业应用中宝贵的化合物。
属性
分子式 |
C17H20N2O |
|---|---|
分子量 |
268.35 g/mol |
IUPAC 名称 |
1-[6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C17H20N2O/c1-12-10-17(18-11-15(12)13(2)20)19-9-5-7-14-6-3-4-8-16(14)19/h3-4,6,8,10-11,13,20H,5,7,9H2,1-2H3 |
InChI 键 |
AQHLSWMDFBMRPO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C(C)O)N2CCCC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione](/img/structure/B11849520.png)
![Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11849524.png)
![2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B11849525.png)
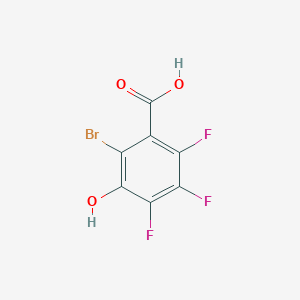
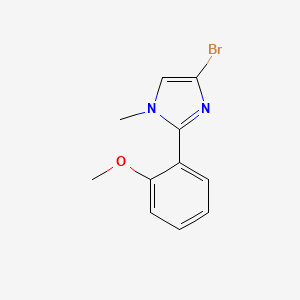

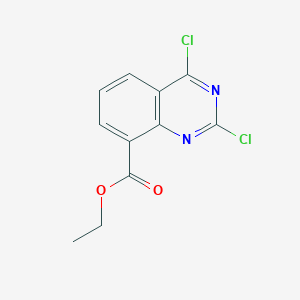

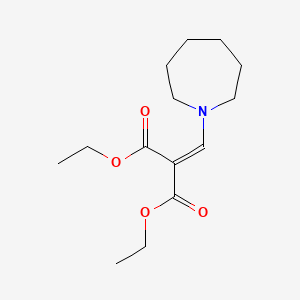
![3-phenyl-2H-benzo[h]chromen-2-one](/img/structure/B11849586.png)
![5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B11849587.png)

